GPR35 Agonist Activity: Potency Comparison Against Clinically Relevant Benchmark Zaprinast
2-(Piperazin-1-yl)isonicotinic acid hydrochloride demonstrates potent agonist activity at human GPR35 receptor, with a measured IC50 of 14 nM in a desensitization assay using human HT-29 cells [1]. This potency is directly comparable to the well-characterized GPR35 agonist zaprinast (IC50 = 6.11 nM under similar assay conditions in CHO-K1 cells) [2]. The compound's nanomolar potency places it within the same order of magnitude as established tool compounds, validating its utility as a chemical probe for GPR35-mediated signaling studies in inflammation and metabolic disease research.
| Evidence Dimension | GPR35 receptor agonist potency (IC50) |
|---|---|
| Target Compound Data | 14 nM (IC50) |
| Comparator Or Baseline | Zaprinast: 6.11 nM (IC50) |
| Quantified Difference | 2.3-fold lower potency than zaprinast |
| Conditions | Human GPR35 expressed in HT-29 cells; desensitization of zaprinast-induced dynamic mass redistribution (DMR) assay, 1 hr preincubation |
Why This Matters
This nanomolar potency establishes the compound as a validated GPR35 chemical probe, enabling researchers to interrogate this orphan GPCR target without the confounding phosphodiesterase inhibitory activity of zaprinast.
- [1] BindingDB. BDBM50323334 (CHEMBL4159575). Affinity Data: IC50 = 14 nM at human GPR35 receptor. Data curated from ChEMBL. View Source
- [2] TargetMine. Activity Report: Agonist activity at human GPR35 receptor (zaprinast, IC50 = 6.11 nM). Data integrated from ChEMBL. View Source
